
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
科学的研究の応用
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antitumor activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce pain in animal models. Additionally, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
作用機序
The mechanism of action of 4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, and its inhibition can reduce inflammation and pain. PPAR-γ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, and its activation can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, this compound has been shown to reduce pain in animal models of acute and chronic pain. Moreover, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize using different methods, and its purity can be easily determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Additionally, this compound has been shown to have good solubility in various solvents, which makes it suitable for different experimental conditions. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its pharmacological properties.
将来の方向性
There are several future directions for the study of 4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide. Firstly, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Secondly, more studies are needed to investigate the potential pharmacological properties of this compound, including its anti-inflammatory, analgesic, and antitumor activities, in different animal models and human cell lines. Thirdly, the pharmacokinetics and toxicity of this compound need to be investigated to determine its potential as a therapeutic agent. Finally, the synthesis of analogs of this compound with improved pharmacological properties should be explored.
合成法
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide can be synthesized using different methods, including the Vilsmeier-Haack reaction and the Friedel-Crafts reaction. In the Vilsmeier-Haack reaction, 2-amino-5-chloro-α-methylbenzeneacetic acid is reacted with acetic anhydride and phosphorus oxychloride to obtain the corresponding acyl chloride. This acyl chloride is then reacted with pyrrole in the presence of triethylamine to yield the desired compound. In the Friedel-Crafts reaction, 2-amino-5-chloro-α-methylbenzeneacetic acid is reacted with acetic anhydride and aluminum chloride to obtain the corresponding acylium ion. This acylium ion is then reacted with pyrrole to yield the desired compound.
特性
IUPAC Name |
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-4-5-12(16)7-13(9)17-15(20)14-6-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLLZSBJVVOGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

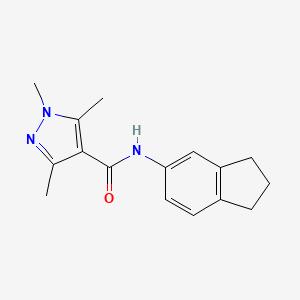
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
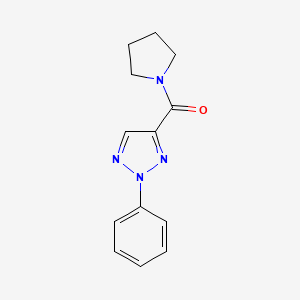
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)
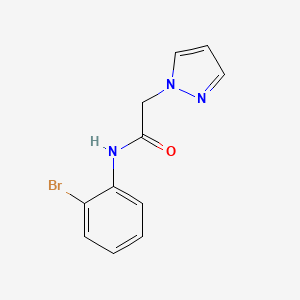

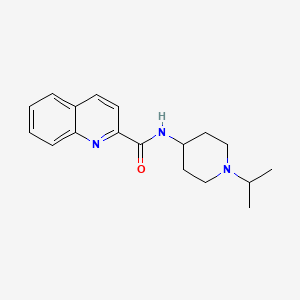
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
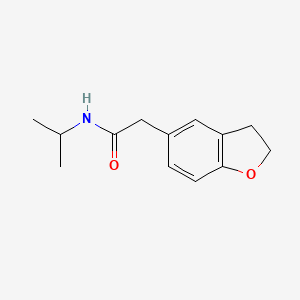


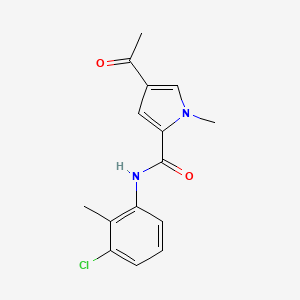
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
